molecular formula C13H21N3O B13648510 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol

Cat. No.: B13648510
M. Wt: 235.33 g/mol
InChI Key: GJGSFCWFDZUHSY-UHFFFAOYSA-N
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Description

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with an ethan-1-ol group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the reaction of 4-ethylpiperazine with 3-bromo-1-(pyridin-3-yl)ethan-1-ol under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(6-(4-Propylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    1-(6-(4-Butylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

1-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the ethan-1-ol group on the pyridine ring provides distinct properties compared to its analogs .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

1-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C13H21N3O/c1-3-15-6-8-16(9-7-15)13-5-4-12(10-14-13)11(2)17/h4-5,10-11,17H,3,6-9H2,1-2H3

InChI Key

GJGSFCWFDZUHSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(C)O

Origin of Product

United States

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